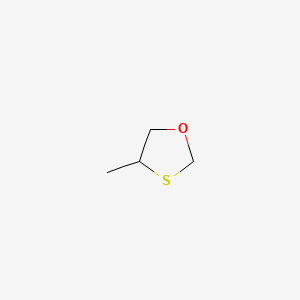

4-Methyl-1,3-oxathiolane

描述

属性

CAS 编号 |

24254-54-4 |

|---|---|

分子式 |

C4H8OS |

分子量 |

104.17 g/mol |

IUPAC 名称 |

4-methyl-1,3-oxathiolane |

InChI |

InChI=1S/C4H8OS/c1-4-2-5-3-6-4/h4H,2-3H2,1H3 |

InChI 键 |

VZPMQMFWLAVHPC-UHFFFAOYSA-N |

规范 SMILES |

CC1COCS1 |

产品来源 |

United States |

Synthetic Methodologies for 4 Methyl 1,3 Oxathiolane and Its Functionalized Derivatives

Cyclocondensation Approaches to the 1,3-Oxathiolane (B1218472) Core

Cyclocondensation reactions represent a fundamental and widely utilized strategy for constructing the 1,3-oxathiolane heterocyclic system. These methods typically involve the formation of the five-membered ring by combining two precursor molecules that contain the requisite oxygen, sulfur, and carbon atoms.

Catalyzed Reactions of Aldehydes or Ketones with Thioalcohols

The most conventional method for synthesizing the 1,3-oxathiolane ring is the acid-catalyzed cyclocondensation of a carbonyl compound (an aldehyde or ketone) with a thioalcohol, most commonly 2-mercaptoethanol (B42355). This reaction proceeds through the initial formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration and subsequent ring closure to yield the 1,3-oxathiolane. Various catalysts can be employed to facilitate this transformation, with protic acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as yttrium triflate being effective. organic-chemistry.org Iodine has also been reported as a mild and effective catalyst for this type of thioacetalization. organic-chemistry.org

Table 1: Catalyzed Cyclocondensation of Carbonyls with Thioalcohols

| Carbonyl Precursor | Thioalcohol | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyloxyacetaldehyde | 2-Mercaptoethanol derivative | p-TSA | Toluene | 60% | |

| Various Aldehydes/Ketones | 2-Mercaptoethanol | Yttrium Triflate | Not specified | High | organic-chemistry.org |

Condensation of Mercaptoacetic Acid with Carbonyl Precursors

An alternative and efficient cyclocondensation approach involves the reaction of mercaptoacetic acid with carbonyl compounds, particularly aldehydes, to form 1,3-oxathiolan-5-one (B1253419) derivatives. jocpr.com A notable one-pot procedure utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent in a solvent like tetrahydrofuran (B95107) (THF). jocpr.com This method is advantageous as it often proceeds rapidly, provides high yields (up to 92%), and simplifies product purification, since the dicyclohexylurea byproduct precipitates out of the reaction mixture. jocpr.com The reaction mechanism involves an initial nucleophilic attack of the thiol group on the carbonyl carbon, followed by DCC-mediated cyclization through the elimination of a water molecule. jocpr.com Other activating agents, such as the Mukaiyama reagent, have also been successfully used for this transformation. isca.me In some cases, reacting an acetal (B89532) with mercaptoacetic acid is preferred over using the corresponding aldehyde, as it can lead to higher yields and fewer byproducts. google.com

Table 2: Condensation of Aldehydes with Mercaptoacetic Acid

| Aldehyde | Reagent System | Solvent | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Mercaptoacetic Acid, DCC, TEA | THF | up to 92% | One-pot, short reaction time (30 min), easy workup. | jocpr.com |

| Benzaldehyde | Mercaptoacetic Acid, Mukaiyama Reagent, TEA | DMF | Excellent | Avoids byproducts associated with other coupling agents. | isca.me |

Regio- and Stereoselective Ring Formation

Achieving control over the regiochemistry and stereochemistry of the 1,3-oxathiolane ring is crucial, particularly in the synthesis of chiral molecules like nucleoside analogues. Several sophisticated methods have been developed to address this challenge.

Reactions of Thiolactones with Optically Active Oxiranes

A highly regio- and stereoselective method for forming 1,3-oxathiolanes involves the reaction of thiolactones with optically active oxiranes. uzh.chuzh.ch This reaction, often catalyzed by silica (B1680970) gel (SiO₂), proceeds via an Sɴ2-type mechanism where the thiocarbonyl sulfur atom of the thiolactone acts as the nucleophile, attacking the activated oxirane ring. uzh.ch The regioselectivity of the attack is dependent on the substituent on the oxirane. For 2-alkyl-substituted oxiranes, the nucleophilic attack occurs preferentially at the less hindered C(3) position, resulting in a 5-substituted 1,3-oxathiolane with retention of configuration. uzh.ch Conversely, with 2-phenyl-substituted oxiranes, the attack primarily happens at the C(2) position, leading to a 4-phenyl-substituted product with inversion of configuration. uzh.ch This methodology allows for the synthesis of complex spirocyclic 1,3-oxathiolanes. uzh.ch

Table 3: Regio- and Stereoselectivity in Thiolactone-Oxirane Reactions

| Thiolactone | Oxirane | Catalyst | Site of Attack | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|---|

| 3H-Isobenzofuran-1-thione | (R)-2-Methyloxirane | SiO₂ | C(3) | 5-Methyl-substituted spiro-oxathiolane | Retention at C(2) of oxirane | uzh.ch |

| 3H-Isobenzofuran-1-thione | (R)-2-Phenyloxirane | SiO₂ | C(2) | 4-Phenyl-substituted spiro-oxathiolane | Inversion at C(2) of oxirane | uzh.ch |

Lewis Acid-Mediated Cyclization Protocols

Lewis acids play a pivotal role in mediating and controlling the stereochemical outcome of 1,3-oxathiolane ring formation. uzh.chnih.gov They can activate substrates and direct the cyclization pathway to favor the formation of a specific isomer. For instance, Lewis acids such as tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·Et₂O) catalyze the reaction between thioketones and oxiranes with high regio- and stereoselectivity. uzh.chscispace.com A particularly powerful application is seen in the synthesis of nucleoside analogues, where Lewis acids like SnCl₄ or trimethylsilyl (B98337) triflate (TMSOTf) are used to control the stereochemistry of the N-glycosylation step. nih.gov This control is achieved through in situ chelation of the Lewis acid with the oxathiolane ring's oxygen and sulfur atoms, which directs the incoming nucleobase to a specific face of the molecule, resulting in the exclusive formation of the desired anomer. nih.gov

Table 4: Examples of Lewis Acid-Mediated Cyclizations

| Lewis Acid | Substrates | Key Transformation | Stereochemical Control | Reference |

|---|---|---|---|---|

| SnCl₄ | (-)-Thiofenchone, (R)-2-Phenyloxirane | Regioselective ring enlargement | Formation of stereoisomeric 4-phenyl-1,3-oxathiolanes | scispace.com |

| SnCl₄ | 1,3-Oxathiolane intermediate, Silylated cytosine | N-glycosylation | Exclusive formation of the β-anomer via chelation control | nih.gov |

| TMSOTf | 1,3-Oxathiolane precursor, Silylated acetylcytosine | N-glycosylation | Formation of a mixture of α- and β-anomers (1:2 ratio) | nih.gov |

| BF₃·Et₂O | (+)-Thiolactic acid, 2-Benzoyloxyacetaldehyde | Coupling reaction | Formation of a diastereomeric mixture of oxathiolane acids | nih.gov |

Sulfenyl Chloride Chemistry for Acyclic Precursor Cyclization

A novel and versatile strategy for constructing the 1,3-oxathiolane framework utilizes sulfenyl chloride chemistry starting from simple acyclic precursors. acs.orgsemanticscholar.orgacs.org This approach is notable for its use of low-cost, widely available starting materials like chloroacetic acid and vinyl acetate (B1210297). acs.orgacs.orgresearchgate.net The synthesis typically begins with the preparation of a thiol ester, for instance, by esterifying thioglycolic acid. acs.orgnih.gov The resulting thiol is then halogenated, commonly with sulfuryl chloride, to generate a reactive sulfenyl chloride intermediate. acs.orgnih.gov This intermediate undergoes a regioselective 1,2-insertion across the double bond of an olefin, such as vinyl acetate, to form a new sulfur-carbon bond. acs.orgacs.org In a subsequent step, the presence of excess sulfuryl chloride can induce α-chlorination of the ester. acs.orgnih.gov The final step is a cyclization reaction, often simply promoted by the addition of water, which hydrolyzes the intermediate and facilitates ring closure to form the desired oxathiolane product. acs.orgsemanticscholar.org This method provides a powerful platform for accessing functionalized oxathiolanes used in the synthesis of important pharmaceutical agents. acs.orgnih.gov

Table 5: Key Steps in Oxathiolane Synthesis via Sulfenyl Chloride Chemistry

| Step | Precursors/Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Thiol Ester Formation | Thioglycolic acid, L-menthol | L-menthyl thioglycolate ester | Introduce a chiral auxiliary and prepare the thiol substrate. | acs.orgnih.gov |

| 2. Sulfenyl Chloride Generation | Thiol ester, Sulfuryl chloride | L-menthyl (chlorosulfenyl)acetate | Create a reactive electrophilic sulfur species. | acs.orgnih.gov |

| 3. C-S Bond Formation | Sulfenyl chloride, Vinyl acetate | Dichlorinated acyclic intermediate | Couple the sulfur and carbon backbones via olefin insertion. | acs.orgacs.org |

Chiral Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 1,3-oxathiolanes is of significant interest due to their role as crucial intermediates in the production of pharmaceuticals, such as the antiviral drugs Lamivudine (B182088) and Emtricitabine. nih.govlookchem.com Achieving high enantiopurity is critical, and various strategies, including enzymatic and asymmetric methods, have been developed.

Chemoenzymatic methods, particularly those employing lipases for kinetic resolution, offer a highly effective and environmentally favorable approach to obtaining enantiopure 1,3-oxathiolanes. nih.gov These methods leverage the stereoselectivity of enzymes to resolve racemic mixtures, providing access to specific enantiomers under mild reaction conditions. nih.gov

Dynamic kinetic resolution (DKR) is a powerful variation of this technique. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical maximum yield of 100% for the desired single enantiomer, rather than the 50% limit of standard kinetic resolution. researchgate.net Lipases are frequently coupled with chemical catalysts that facilitate the racemization of the substrate. researchgate.net

Several lipases have been successfully employed in the synthesis of chiral 1,3-oxathiolane derivatives:

Candida antarctica Lipase (B570770) B (CAL-B): CAL-B is widely used for the intramolecular cyclization of hemithioacetal intermediates, leading to the formation of 1,3-oxathiolan-5-ones. nih.govresearchgate.net For instance, the DKR of hemithioacetals formed from various aldehydes and methyl thioglycolate using CAL-B has been shown to produce chiral 1,3-oxathiolan-5-ones with good conversions and enantiomeric excesses. researchgate.net In a multienzymatic system with subtilisin Carlsberg, CAL-B was used to produce an enantiopure (2R,5R)-1,3-oxathiolane precursor to lamivudine with over 99% enantiomeric excess (ee). lookchem.com

Trichosporon laibachii Lipase: Researchers developed a one-pot DKR process using an immobilized lipase from Trichosporon laibachii. acs.orgmdpi.com This method combined a reversible hemithioacetal transformation with an enantioselective lactonization to synthesize enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate. acs.orgmdpi.com The process achieved a 97.3% yield and 96.5% ee. acs.orgmdpi.com

Pseudomonas fluorescens Lipase: This lipase has been utilized for the enzymatic resolution of α-acetoxy sulfide (B99878) intermediates, which are precursors to the 1,3-oxathiolane ring. nih.gov The resolution provides a chiral acetoxy sulfide that can be cyclized to form the desired enantiomerically enriched oxathiolane. nih.gov

Mucor miehei Lipase: This lipase was used to resolve a racemic oxathiolane propionate (B1217596) derivative, affording the desired (-)-enantiomer, which served as a precursor for nucleoside analogs. nih.gov

The following table summarizes selected lipase-catalyzed resolutions for the synthesis of chiral 1,3-oxathiolane derivatives.

| Lipase Source | Substrate Type | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Trichosporon laibachii | Hemithioacetal Mixture | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate | 96.5% | 97.3% | acs.orgmdpi.com |

| Candida antarctica Lipase B (CAL-B) & Subtilisin Carlsberg | Hemithioacetal | (2R, 5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl acetate | >99% | 50% | lookchem.com |

| Amano Pseudomonas fluorescens Lipase (Amano PFL) | Racemic Homoallylic Alcohol | (S)-1-phenyl-3-buten-1-ol & (R)-acetate | 99% (alcohol) | ~45% (for each enantiomer) | beilstein-journals.org |

| Mucor miehei Lipase | Racemic Oxathiolane Propionate | (-)-enantiomer of Oxathiolane Propionate | High | Not specified | nih.gov |

Beyond enzymatic resolutions, asymmetric induction strategies are employed to directly synthesize enantiopure 1,3-oxathiolanes. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the ring-forming reaction.

Another approach is dynamic covalent kinetic resolution (DCKR), which combines reversible bond formation with an irreversible enzymatic step. Zhang et al. reported the synthesis of chiral 1,3-oxathiolan-5-ones via DCKR. researchgate.net The process involves the dynamic formation of hemithioacetal intermediates from an aldehyde and methyl thioglycolate, followed by a lipase-catalyzed intramolecular lactonization that selectively converts one enantiomer of the intermediate into the final product. nih.govresearchgate.net This strategy has been optimized to achieve good yields and enantioselectivities through careful selection of base additives and reaction conditions. nih.gov

Key features of these asymmetric strategies include:

Chelation Control: In the synthesis of nucleoside analogs, Lewis acids can be used to form a chelation complex with the oxathiolane intermediate, directing the stereoselective coupling with a nucleobase. nih.gov

Pummerer Rearrangement: Chiral α-acetoxy sulfide intermediates, which can be generated via a Pummerer rearrangement, are valuable precursors for enantiopure 1,3-oxathiolanes. nih.gov These intermediates can be resolved enzymatically before cyclization. nih.gov

Synthesis of Specific Functionalized 1,3-Oxathiolane Systems

Functionalized 1,3-oxathiolanes, such as those bearing a thione group, are important synthetic targets. Specific cyclization strategies have been developed for their efficient formation.

1,3-Oxathiolane-2-thiones, also known as cyclic dithiocarbonates, are commonly synthesized through the cyclization reaction of epoxides with carbon disulfide (CS₂). nih.govorganic-chemistry.orgthieme-connect.com This reaction can be catalyzed by a variety of systems, and the conditions can be tuned to favor the desired product.

Several catalytic methods have been reported:

Methoxide (B1231860) Ion Promotion: A highly efficient method involves the use of sodium hydride (10 mol%) and methanol, which generates methoxide ions in situ. organic-chemistry.orgthieme-connect.com This system promotes the reaction between oxiranes and carbon disulfide to produce 1,3-oxathiolane-2-thiones in excellent yields. organic-chemistry.orgthieme-connect.com For example, the reaction of propylene (B89431) oxide (2-methyloxirane) yields 5-methyl-1,3-oxathiolane-2-thione with 96% yield. thieme-connect.com

Bimetallic Aluminum(salen) Complexes: The combination of a bimetallic aluminum(salen) complex and a co-catalyst like tetrabutylammonium (B224687) bromide catalyzes the reaction between epoxides and CS₂. nih.gov At 50 °C, this reaction predominantly yields 1,3-oxathiolane-2-thiones. nih.gov

Visible Light Photocatalysis: A green chemistry approach utilizes eosin (B541160) Y as an organophotoredox catalyst. rsc.org This method allows for the direct synthesis of 1,3-oxathiolane-2-thiones from styrenes, CS₂, and atmospheric oxygen under visible light at room temperature, avoiding the need to pre-synthesize the epoxide. rsc.org

Organocatalysis: Choline chloride (ChCl) or tetrabutylammonium chloride (TBACl) can act as organocatalysts for the insertion of CS₂ into epoxides under solvent-free conditions. rsc.org

The table below summarizes various methods for the synthesis of 1,3-oxathiolane-2-thiones.

| Catalyst System | Substrates | Product | Yield | Conditions | Reference |

| NaH / MeOH | Propylene Oxide + CS₂ | 5-Methyl-1,3-oxathiolane-2-thione | 96% | Not specified | thieme-connect.com |

| [Al(salen)]₂O / TBAB | Epoxide + CS₂ | 1,3-Oxathiolane-2-thione | High | 50 °C | nih.gov |

| Eosin Y / Visible Light | Styrene (B11656) + CS₂ + O₂ | 1,3-Oxathiolane-2-thione | Moderate to High | Room Temperature | rsc.org |

| DBU | Propargylic Alcohol + CS₂ | Spirooxindole-1,3-oxathiolane-2-thione | High | Not specified | kribb.re.kr |

Atom-specific cyclizations, governed by principles such as Baldwin's rules, are fundamental in constructing heterocyclic rings with high regioselectivity. The 5-exo-dig cyclization is a favored pathway for forming five-membered rings from substrates containing a triple bond. scispace.comresearchgate.net

This methodology has been applied to the synthesis of 1,3-oxathiolane derivatives and related structures:

Metal-Free Synthesis from Propargyl Alcohols: A novel, metal-free method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate the intermolecular 5-exo-dig cyclization of propargyl alcohols and carbon disulfide. scispace.comresearchgate.net The reaction mechanism involves the deprotonation of the alcohol by DBU, followed by nucleophilic attack on CS₂. The resulting sulfur anion then undergoes a 5-exo-dig cyclization onto the alkyne. scispace.com This versatile method works for both primary and secondary propargyl alcohols, producing various substituted scispace.comCurrent time information in Bangalore, IN.-oxathiole-2-thiones in moderate to excellent yields. scispace.comresearchgate.net

Synthesis of Spirooxindoles: Isatin-derived propargylic alcohols react with carbon disulfide in the presence of DBU to form spirooxindoles bearing a 1,3-oxathiolane-2-thione moiety. kribb.re.kr The reaction proceeds stereoselectively via the formation of a xanthate anion followed by a 5-exo-dig cyclization process. kribb.re.kr

Gold-Catalyzed Cyclizations: Gold(I) catalysts, particularly with N-heterocyclic carbene (NHC) ligands like IPr, show a high propensity to favor 5-exo-dig cyclization pathways over 6-endo-dig pathways in the activation of alkynes. beilstein-journals.orgrsc.org This selectivity has been exploited in domino cyclization cascades to generate complex polyaromatic heterocycles, where the initial 5-exo-dig cyclization of an alkyne triggers subsequent transformations. beilstein-journals.org While not always producing an oxathiolane directly, the principles are highly relevant for controlling ring formation in related sulfur-containing heterocycles. beilstein-journals.org For example, the gold(I)-catalyzed reaction of certain enol ethers containing a thiophene (B33073) unit proceeds via a 5-exo-dig cyclization to ultimately form a benzothiophene. beilstein-journals.org

The selectivity of these cyclizations can be highly dependent on the substrate and catalyst system. For instance, in the DBU-mediated reaction of propargyl alcohol with isothiocyanates, the nucleophilicity (S-selective vs. N-selective attack) and resulting ring structure (oxathiolane vs. oxazolidine) depend on whether the propargyl alcohol is terminal or internal. rsc.orgresearchgate.net

Reaction Mechanisms and Chemical Transformations of 1,3 Oxathiolane Structures

Ring-Opening Reactions and Pathways

The 1,3-oxathiolane (B1218472) ring can be opened through several mechanisms, often with high selectivity, providing valuable synthetic intermediates.

The reductive cleavage of 1,3-oxathiolanes has been a subject of detailed mechanistic study, with a consistent and significant finding: the selective scission of the carbon-oxygen (C-O) bond over the carbon-sulfur (C-S) bond. cdnsciencepub.com

Treatment of 1,3-oxathiolanes with a combination of a reducing agent like lithium aluminum hydride (LiAlH₄) and a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) results exclusively in the cleavage of the C-O bond to yield hydroxy thioethers. cdnsciencepub.com This selectivity is in stark contrast to 1,3-dithiolanes (containing two sulfur atoms), which are resistant to cleavage under the same conditions. cdnsciencepub.com

The proposed mechanism for this selective hydrogenolysis involves the initial coordination of the Lewis acid to the oxygen atom of the oxathiolane ring. cdnsciencepub.com This coordination facilitates the formation of a resonance-stabilized sulfocarbonium ion (also referred to as an oxocarbonium ion) in the rate-determining step. cdnsciencepub.comcdnsciencepub.com The resulting intermediate is then attacked by the hydride, leading to the observed hydroxy thioether product. cdnsciencepub.com The greater stability of the sulfocarbonium ion compared to an analogous intermediate that would be formed by C-S bond cleavage is believed to be the reason for the observed high selectivity. cdnsciencepub.com

Another effective reagent system for the reductive cleavage of 1,3-oxathiolanes is nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. researchgate.net This method can be tuned to achieve one of two outcomes: deprotection to regenerate the parent carbonyl compound or full reduction to the corresponding alcohol. researchgate.net The reactions are typically rapid, proceed at room temperature, and offer high yields. researchgate.net

Table 1: Reductive Cleavage/Deprotection of 1,3-Oxathiolanes with Nickel Boride Data sourced from Khurana et al. (2015). researchgate.net

| Substrate (1,3-Oxathiolane Derivative) | Molar Ratio (Substrate:NiCl₂·6H₂O:NaBH₄) | Product | Time | Yield (%) |

|---|---|---|---|---|

| 2-Phenyl-1,3-oxathiolane (B8773742) | 1:8:8 | Benzaldehyde | 2.0 h | 82 |

| 2-(p-Tolyl)-1,3-oxathiolane | 1:8:8 | p-Tolualdehyde | 2.0 h | 85 |

| 2-(p-Methoxyphenyl)-1,3-oxathiolane | 1:8:8 | p-Anisaldehyde | 2.0 h | 90 |

| 2-(p-Chlorophenyl)-1,3-oxathiolane | 1:8:8 | p-Chlorobenzaldehyde | 2.0 h | 91 |

| 2-(1-Naphthyl)-1,3-oxathiolane | 1:8:8 | 1-Naphthaldehyde | 45 min | 88 |

The 1,3-oxathiolane ring is susceptible to opening by both nucleophilic and electrophilic attack. As discussed previously, Lewis acid-catalyzed reductive cleavage is a prime example of an electrophilic ring-opening pathway, where the Lewis acid activates the ring towards cleavage. cdnsciencepub.comcdnsciencepub.com

Another electrophilic cleavage method involves oxidation. The C–S bonds of 1,3-oxathiolanes can be cleaved oxidatively using singlet molecular oxygen to regenerate the parent carbonyl compounds. tandfonline.comtandfonline.com This deprotection protocol proceeds under mild conditions at room temperature. tandfonline.com Biocatalytic methods have also been developed; for instance, vanadium-dependent haloperoxidases can effectively catalyze the cleavage of 1,3-oxathiolanes to yield the corresponding carbonyls. chemrxiv.org

Oxidation Reactions: Formation and Reactivity of Sulfoxides and Sulfones

The sulfur atom in the 1,3-oxathiolane ring can be readily oxidized to form the corresponding sulfoxides and, subsequently, sulfones. researchgate.net These oxidation reactions often produce diastereomeric mixtures (cis and trans isomers) depending on the orientation of the oxygen atom relative to the substituents on the ring. researchgate.net

For the subject compound, 4-methyl-1,3-oxathiolane, oxidation with sodium periodate (B1199274) (NaIO₄) in water yields a mixture of the cis- and trans-4-methyl-1,3-oxathiolane-3-oxide isomers. researchgate.net Similarly, other substituted 1,3-oxathiolanes can be oxidized using various reagents, including hydrogen peroxide or peracids. The cis- and trans-sulfoxide isomers can often be separated by chromatography. researchgate.net Further oxidation of the sulfoxides, for example with sterically hindered arylseleninic acids, can yield the corresponding sulfone, 1,3-oxathiolane 3,3-dioxide.

Table 2: Oxidation of 1,3-Oxathiolane Derivatives Data sourced from Jankowski et al. (1982). researchgate.net

| Starting Material | Oxidizing Agent | Product(s) |

|---|---|---|

| 1,3-Oxathiolane | NaIO₄ in H₂O | 1,3-Oxathiolane-3-oxide |

| 2-Methyl-1,3-oxathiolane | NaIO₄ in H₂O | cis- and trans-2-Methyl-1,3-oxathiolane-3-oxide |

| This compound | NaIO₄ in H₂O | cis- and trans-4-Methyl-1,3-oxathiolane-3-oxide |

| 5-Methyl-1,3-oxathiolane | NaIO₄ in H₂O | cis- and trans-5-Methyl-1,3-oxathiolane-3-oxide |

| 2-(p-Nitrophenyl)-1,3-oxathiolane | NaIO₄ in H₂O | cis- and trans-2-(p-Nitrophenyl)-1,3-oxathiolane-3-oxide |

The resulting sulfoxides and sulfones exhibit their own unique reactivity. For example, upon flash vacuum pyrolysis (FVP), 2-substituted 1,3-oxathiolane S-oxides and S,S-dioxides can undergo fragmentation, leading to the extrusion of SO or SO₂ respectively, to generate ethene and a carbonyl compound. tandfonline.comresearchgate.net

Cycloaddition Reactions and Their Mechanisms

The 1,3-oxathiolane ring system can be both a product of and a participant in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this context, thiocarbonyl ylides, which are 1,3-dipoles, can undergo [3+2] cycloaddition with dipolarophiles like carbonyl compounds to form 1,3-oxathiolanes. beilstein-journals.org

Conversely, unsaturated 1,3-oxathiolane derivatives can act as reactants in cycloaddition reactions. For example, α,β-unsaturated 1,3-oxathiolanes can function as masked heterodienes in thio Diels-Alder reactions. researchgate.net In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), these compounds react with olefins, such as norbornene or styrene (B11656) derivatives, to produce dihydrothiopyrans through a cycloaddition-type mechanism. researchgate.netresearchgate.net

Visible-light photoredox catalysis has also been employed to construct the 1,3-oxathiolane ring. A reaction between styrenes and ammonium (B1175870) thiocyanate (B1210189), catalyzed by Eosin (B541160) Y under an air atmosphere, yields 5-aryl-2-imino-1,3-oxathiolanes. beilstein-journals.org The proposed mechanism involves the radical addition of a thiocyanate radical to the styrene, followed by interaction with molecular oxygen and subsequent cyclization. beilstein-journals.org

Isomerization and Rearrangement Processes within the 1,3-Oxathiolane Framework

The 1,3-oxathiolane skeleton can undergo several types of isomerization and rearrangement reactions, leading to the formation of new ring systems or isomers.

A notable transformation is the one-carbon ring expansion to form 1,4-oxathianes. rsc.org This reaction occurs when a 1,3-oxathiolane is treated with a diazoester, such as ethyl (triethylsilyl)diazoacetate, in the presence of a copper catalyst. rsc.orgresearchgate.net The mechanism proceeds through the formation of a sulfur ylide intermediate, which then undergoes a Current time information in Chatham County, US.iaea.org-rearrangement to yield the ring-expanded 1,4-oxathiane (B103149) product. rsc.org

The sulfoxides of 1,3-oxathiolanes are also prone to rearrangement. In the presence of an acid catalyst, they can rearrange to form dihydro-1,4-oxathiins. acs.org Base-catalyzed rearrangements of 1,3-oxathiolane sulfoxides are also known, which can proceed through a ring-opening to a sulfenic acid intermediate, followed by different subsequent pathways depending on the base strength. iaea.org

Other rearrangements include the transformation of 2-imino-1,3-oxathiolanes into thiiranes (ethylene sulfides), a reaction that is characteristic of this particular derivative class. cdnsciencepub.com Furthermore, cis/trans isomerism is an important process, particularly in derivatives with exocyclic double bonds, such as N-alkyl-1,3-oxathiolane-2-imines, where the energy barrier for rotation around the C=N bond can be measured. semanticscholar.org

Functional Group Interconversions and Derivatization Strategies

The 1,3-oxathiolane ring serves as a versatile scaffold for the synthesis of more complex molecules, particularly nucleoside analogues. nih.gov A wide array of functional group interconversions and derivatization strategies have been developed to modify the core structure. nih.gov

These strategies often involve multi-step sequences starting from a functionalized 1,3-oxathiolane. For example, a common precursor can be synthesized via the Pummerer reaction. nih.gov From such intermediates, a variety of transformations can be performed:

Oxidative Cleavage: Side chains attached to the ring can be cleaved using reagents like sodium periodate or lead tetraacetate to generate aldehydes or carboxylic acids for further modification. nih.gov

Reduction: Ester groups on derivatized oxathiolanes can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄) or dichloroborane. nih.gov

Protection and Deprotection: Hydroxyl groups are often protected with groups like benzoyl or isopropylidene to allow for selective reactions at other parts of the molecule. These groups can be selectively removed later in the synthetic sequence. nih.gov

Derivatization for Polymerization: Functional groups, such as a methacryloyloxy moiety, can be attached to the oxathiolane ring. This creates monomers that can be used in radical polymerization to produce polymers with thiol-reactive side chains.

Glycosylation: The key step in forming nucleoside analogues is the coupling of the 1,3-oxathiolane "sugar" ring with a nucleobase (e.g., cytosine) to form the crucial C-N glycosidic bond. nih.gov

These derivatization strategies highlight the utility of the 1,3-oxathiolane framework as a key building block in synthetic organic chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Oxathiolanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural investigation of 4-methyl-1,3-oxathiolane in solution.

Applications in Stereochemical Assignment and Conformational Analysis (e.g., ¹H, ¹³C, NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons. researchgate.netacs.org For this compound, NOESY experiments are crucial for establishing the relative stereochemistry of the methyl group with respect to the other substituents on the ring. researchgate.netacs.orguzh.ch For example, cross-peaks in a NOESY spectrum can indicate whether the methyl group is on the same side (cis) or opposite side (trans) of the ring as other protons. uzh.ch However, the high flexibility of the five-membered ring can sometimes make the detection of clear NOE cross-couplings challenging. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3-Oxathiolanes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-2-methyl-1,3-oxathiolane | 7.43 (d), 7.28 (d), 4.37-4.30 (m), 4.04-3.96 (m), 3.27-3.18 (m), 3.11-3.03 (m), 1.88 (s) | 145.6, 133.2, 128.4, 126.6, 95.2, 70.9, 34.6, 32.4 | rsc.org |

| 2-(4-bromophenyl)-1,3-oxathiolane | 7.48 (d), 7.33 (d), 6.00 (s), 4.54-4.47 (m), 3.99-3.91 (m), 3.31-3.14 (m) | 138.6, 131.7, 128.5, 122.6, 86.4, 72.2, 34.2 | rsc.org |

| 2-(4-fluorophenyl)-1,3-oxathiolane | 7.51-7.38 (m), 7.04 (t), 6.02 (s), 4.56-4.47 (m), 3.99-3.88 (m), 3.34-3.14 (m) | 162.9 (d), 135.1 (d), 128.7 (d), 115.4 (d), 86.5, 72.0, 34.1 | rsc.org |

Investigations of Dynamic Processes

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes and restricted bond rotation. ucl.ac.ukunibas.it In N-alkyl-1,3-oxathiolane-2-imines, the energy barrier for rotation around the C=N bond has been calculated from the temperature dependence of ¹H NMR spectra, confirming the presence of cis/trans isomerism. semanticscholar.org This technique allows for the determination of activation energy barriers for these dynamic processes. ucl.ac.ukunibas.it

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and absolute configuration. scispace.comresearchgate.net For chiral derivatives of 1,3-oxathiolanes, X-ray analysis is the gold standard for unambiguously determining the absolute stereochemistry. scispace.com For instance, the crystal structure of a chiral 2,4-disubstituted 1,3-oxathiolane (B1218472) S,S-dioxide revealed an envelope conformation with the oxygen atom at the flap. researchgate.net Similarly, the absolute configuration of stereoisomeric 4-phenyl-1,3-oxathiolanes was determined by X-ray crystallography. scispace.com

Table 2: Crystallographic Data for a Substituted 1,3-Oxathiolane Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate | iucr.org |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Conformation | Envelope (S atom out of plane) | iucr.org |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Precise Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns under ionization. dtic.mil Electron impact (EI) mass spectra of 1,3-oxathiolane derivatives show characteristic fragmentation pathways that are influenced by the substituents on the ring. researchgate.net The fragmentation of 5-oxo-1,3-oxathiolane and its methyl derivatives has been studied, revealing specific ring cleavage modes. researchgate.net High-resolution mass spectrometry (HRMS) is crucial for validating the molecular formula of newly synthesized derivatives with high accuracy.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Structural Fingerprinting

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound and to obtain a unique "fingerprint" spectrum for the molecule. cdnsciencepub.com Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of specific bonds, such as C-H, C-O, and C-S. For example, the C=S stretch in 1,3-oxathiolane-2-thiones is typically observed around 1200–1250 cm⁻¹. In substituted 1,3-oxathiolanes, the IR spectra can confirm the presence of various functional groups introduced into the molecule. thieme-connect.de

Table 3: Characteristic FTIR Absorption Bands for 1,3-Oxathiolane Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N (in imine derivative) | 1663 - 1675 | thieme-connect.de |

| NH (in imine derivative) | 3165 - 3235 | thieme-connect.de |

| C=S (in thione derivative) | ~1200 - 1250 | |

| C=O (in ester derivative) | ~1720 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. mmmut.ac.inlibretexts.org Saturated compounds containing atoms with unshared electron pairs, like the oxygen and sulfur in the oxathiolane ring, can undergo n → σ* transitions, which typically occur at wavelengths below 200 nm. mmmut.ac.in If the oxathiolane ring is conjugated with a chromophore, such as a carbonyl group or an aromatic ring, π → π* and n → π* transitions can be observed at longer wavelengths. hnue.edu.vn The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent polarity.

Computational Chemistry and Theoretical Investigations of 1,3 Oxathiolane Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to elucidate the electronic structure and energetics of 1,3-oxathiolane (B1218472) derivatives. These calculations are crucial for understanding the fundamental properties that govern the behavior of these molecules.

Recent studies have utilized DFT calculations to investigate the electronic and geometric structures of various iodine-containing species of atmospheric importance, showcasing the broad applicability of these methods. rsc.org For instance, DFT has been used to study the intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its derivatives, with the B3LYP/6-31G(d,p) level of theory proving reliable for investigating such tautomerism. nih.gov In a similar vein, DFT calculations at the B3LYP/6-311++G** level have been used to study the mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulfur-centered 1,3-dipoles. scispace.com

In the context of substituted oxathiolanes, DFT has been instrumental in understanding their reactivity. For example, a combined experimental and computational study on the thermal reactivity of 2-substituted 1,3-oxathiolane S-oxides employed DFT to examine the reaction pathways. tandfonline.com Furthermore, DFT calculations have been used to prioritize candidate structures of naturally occurring compounds containing a benzo-1,3-oxathiolane ring system by comparing calculated and experimental IR spectra. rsc.orgrsc.org

Computational methods are powerful in predicting the reactivity patterns and selectivities of reactions involving 1,3-oxathiolanes. For example, in the synthesis of spirocyclic 1,3-oxathiolanes from the reaction of thiolactones with optically active oxiranes, an SN2-type mechanism is proposed to explain the high regio- and stereoselectivity. uzh.ch The nucleophilic attack of the thiocarbonyl sulfur atom of the thiolactone on the activated oxirane ring dictates the outcome of the reaction. uzh.ch For 2-alkyl-substituted oxiranes, the attack preferentially occurs at the C(3)-atom, leading to 5-substituted 1,3-oxathiolanes with retention of configuration. uzh.ch Conversely, with 2-phenyloxirane, the attack is favored at the C(2)-atom, resulting in 4-phenyl-substituted products with inversion of configuration. uzh.ch

Similarly, the Lewis acid-catalyzed reaction of thiofenchone with (R)-2-phenyloxirane leads to spirocyclic 4-phenyl-1,3-oxathiolanes through a regioselective ring enlargement, which is consistent with an SN2-type mechanism. scispace.com The stereoselectivity of N-glycosylation in the synthesis of 1,3-oxathiolane nucleoside analogues is also a key aspect that can be rationalized through computational models, considering factors like in situ chelation with Lewis acids. nih.gov

Theoretical calculations are invaluable for mapping out the potential energy surfaces of reactions, including the identification of intermediates and transition states. A computational DFT study on the conversion of ketenimines bearing a 1,3-dithiolane (B1216140) unit into isoquinoline-1-thiones, a system analogous to oxathiolanes, revealed a kinetically favorable mechanism involving a researchgate.net-hydride shift followed by a 6π-electrocyclization and subsequent thiirane (B1199164) extrusion. um.es This highlights the ability of computational chemistry to unravel complex reaction mechanisms.

In the context of the synthesis of 1,4-oxathiins from the ring expansion of 1,3-oxathiolanes, DFT studies can elucidate the intricate pathways and intermediates involved. mdpi.com Such studies provide a detailed understanding of the bond-breaking and bond-forming processes that govern these transformations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of the 1,3-oxathiolane ring are critical to its reactivity and biological activity. Molecular modeling and conformational analysis provide detailed insights into the preferred geometries of these molecules.

The 1,3-oxathiolane ring typically adopts a non-planar, envelope conformation. X-ray crystallographic studies of derivatives, such as 2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate, have confirmed an envelope conformation where the sulfur atom is out of the plane of the other four ring atoms. iucr.org The conformation of the ring is influenced by the nature and position of substituents.

NMR spectroscopy is a powerful tool for conformational analysis in solution. The analysis of ¹H NMR spectra of 4-methyl-1,3-oxathiolane has been a subject of study to understand its conformational preferences. acs.org Furthermore, ¹³C NMR chemical shifts and coupling constants have been used to demonstrate the non-planar nature of the related 2-oxo-1,3-dioxolane ring, which exists predominantly in a half-chair conformation. scispace.com These experimental data, in conjunction with computational energy calculations, provide a comprehensive picture of the conformational landscape of these five-membered heterocycles. acs.org

Elucidation of Molecular Mechanisms via Theoretical Approaches

Theoretical approaches are fundamental to elucidating the detailed molecular mechanisms of reactions involving 1,3-oxathiolanes. For instance, the formation of 1,3-oxathiolanes from the reaction of optically active oxiranes with thioketones or thiolactones is proposed to proceed via an SN2-type mechanism, and theoretical models can provide detailed insights into the transition state structures and energy barriers associated with this process. uzh.chscispace.com

The regioselectivity of these reactions, which is dependent on the substituents on the oxirane ring, can be rationalized by examining the calculated properties of the reactants and transition states. uzh.ch In the case of the reaction of 1-methylpyrrolidine-2-thione (B80702) with an alkyl-substituted oxirane, a mechanism involving initial ring opening by attack at the C(3) position with retention of configuration, followed by decomposition of the resulting 1,3-oxathiolane with inversion of configuration, has been proposed. scispace.com

Kinetic and Thermodynamic Aspects of 1,3-Oxathiolane Transformations

The study of the kinetic and thermodynamic aspects of reactions involving 1,3-oxathiolanes provides crucial information about reaction rates and product stability. Experimental techniques, such as chemical equilibration of epimeric derivatives, have been used to determine the energy differences between diastereoisomers of substituted 1,3-oxathiolans. researchgate.net These thermodynamic data help in understanding the spatial interactions within the molecules.

Computational studies can also provide valuable thermodynamic and kinetic data. For example, in the synthesis of an oxathiolane drug substance intermediate, the reaction showed a strong temperature dependence, with lower temperatures favoring higher yields, which can be correlated with the thermodynamic and kinetic parameters of the reaction. acs.org DFT calculations can be employed to calculate the relative free energies of reactants, transition states, and products, thereby predicting the thermodynamic and kinetic favorability of different reaction pathways. mdpi.com

Applications of 1,3 Oxathiolanes in Advanced Organic Synthesis

Strategic Use as Chiral Building Blocks and Synthons in Complex Molecule Synthesis

The presence of a methyl group at the C4 position renders 4-methyl-1,3-oxathiolane a chiral molecule. This inherent chirality makes it a useful building block, or synthon, for the asymmetric synthesis of more complex molecules. The stereocenter at C4 can influence the stereochemical outcome of subsequent reactions, allowing for the construction of specific diastereomers.

Research has been conducted on the preparation and conformational properties of various 2-alkyl-4-methyl- and 2-alkyl-2,4-dimethyl-1,3-oxathiolans. researchgate.net These studies, which utilize NMR spectroscopy and acid-catalyzed equilibrations, have helped to clarify the conformational behavior of the this compound ring system. researchgate.net The data suggest that the ring adopts a flexible envelope conformation. researchgate.net Understanding these conformational preferences is crucial for predicting how the chiral information from the this compound core will be transferred during a synthesis.

The synthesis of these chiral synthons can be achieved through various methods, often involving the condensation of a suitable chiral precursor. For instance, a chiral mercapto alcohol derived from the amino acid S-leucine has been used to form chiral 2,4-disubstituted 1,3-oxathiolanes, demonstrating a pathway from the chiral pool to these valuable heterocyclic building blocks.

Table 1: Examples of Synthesized Substituted 4-Methyl-1,3-Oxathiolanes and their Characterization This table is generated based on data from the text for illustrative purposes.

| Compound | Key Feature | Analytical Method | Reference |

|---|---|---|---|

| This compound | Parent chiral compound | 220 MHz 1H NMR Spectroscopy | researchgate.net |

| 2-Alkyl-4-methyl-1,3-oxathiolans | Diastereomeric pairs | Acid-catalysed equilibration, NMR | researchgate.net |

| cis- and trans-4-Methyl-3-oxo-1,3-oxathiolane | Oxidized derivatives | 1H NMR, TLC Separation | researchgate.net |

Role in the Preparation of Nucleoside Analogues for Research Applications

The 1,3-oxathiolane (B1218472) ring is a cornerstone in the development of important antiviral drugs, serving as a replacement for the natural sugar ring in nucleoside analogues. nih.gov This class of drugs, known as nucleoside reverse transcriptase inhibitors (NRTIs), functions by inhibiting viral DNA synthesis. nih.gov Prominent examples include Lamivudine (B182088) (3TC) and Emtricitabine (FTC), which are critical components in HIV therapy. nih.govacs.org

The synthesis of these therapeutic agents involves three critical stages: the efficient construction of the 1,3-oxathiolane ring, the stereoselective condensation of this ring with a nucleobase (like cytosine or 5-fluorocytosine), and the isolation of the desired enantiomer, as biological activity is typically confined to a single stereoisomer. google.com Research has extensively focused on optimizing these steps, particularly the N-glycosylation reaction to control stereochemistry. nih.govgoogle.com

However, the vast majority of research and development in this area has centered on 1,3-oxathiolanes substituted at the C2 and C5 positions, as seen in Lamivudine. Based on available literature, the use of this compound specifically as a direct precursor for nucleoside analogues is not a widely reported application. The substitution pattern in clinically successful oxathiolane nucleosides is critical for their biological activity, which involves phosphorylation in vivo to compete with natural deoxynucleotides. nih.gov

Development of 1,3-Oxathiolanes in Protective Group Chemistry

Cyclic thioacetals, including 1,3-oxathiolanes and 1,3-dithiolanes, are extensively used as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. organic-chemistry.orgcem.com This protection strategy is vital because carbonyls are highly susceptible to nucleophilic attack, and their temporary masking allows for chemical transformations on other parts of a molecule without interference. cem.com The formation of a 1,3-oxathiolane is typically achieved by reacting a carbonyl compound with 2-mercaptoethanol (B42355) under acidic catalysis. organic-chemistry.org

The deprotection, or removal, of the oxathiolane group to regenerate the carbonyl can be accomplished under various conditions, although it often requires harsher methods compared to their 1,3-dioxolane (B20135) (acetal) counterparts. organic-chemistry.org The use of microwave irradiation has been shown to significantly decrease reaction times for both protection and deprotection steps. cem.com

While the parent 1,3-oxathiolane provides a robust protecting group, the use of this compound would involve the protection of a carbonyl with a chiral auxiliary. This introduces a diastereomeric relationship in the protected intermediate, which can be exploited in asymmetric synthesis to control the stereochemistry of nearby centers. Although a common strategy in principle, the specific application of this compound as a standard protecting group is not extensively detailed in dedicated studies.

Catalytic Applications and Reaction Optimization Strategies

Catalysis plays a dual role in the chemistry of this compound: its synthesis and its subsequent reactions. The formation of the 1,3-oxathiolane ring itself is almost always a catalyzed process.

Synthesis Catalysis: The condensation reaction to form 1,3-oxathiolanes from carbonyl compounds and 2-mercaptoethanol, or from epoxides and thio-reagents, relies on catalysts. niscpr.res.in Lewis acids and Brønsted acids are commonly employed.

Lewis Acids: A variety of Lewis acids, including LiBr, yttrium triflate (Y(OTf)₃), and stannic chloride (SnCl₄), have been shown to be effective catalysts. google.comorganic-chemistry.orgniscpr.res.in Y(OTf)₃ is noted for its ability to catalyze the formation of oxathiolanes with high chemoselectivity for aldehydes over ketones. organic-chemistry.org

Brønsted Acids: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and tungstophosphoric acid (H₃PW₁₂O₄₀) are efficient solid-supported or solvent-free catalysts for thioacetalization. organic-chemistry.org

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been used for the kinetic resolution of racemic 1,3-oxathiolane precursors, enabling the synthesis of enantiomerically pure intermediates for drug synthesis. nih.gov

Reaction Catalysis: Once formed, the 1,3-oxathiolane ring can participate in further catalytic transformations. For instance, rhodium(II) acetate (B1210297) [Rh₂(OAc)₄] has been used to catalyze the reaction of 2-phenyl-1,3-oxathiolane (B8773742) with methyl diazoacetate. lookchemmall.com This reaction results in the regioselective insertion of a methoxycarbonylcarbene fragment into the C(2)–S bond, leading to a ring-expansion product, a 1,4-oxathiane (B103149) derivative. lookchemmall.com This highlights a strategy for converting five-membered heterocycles into six-membered ones. lookchemmall.com Optimization of such reactions involves screening catalysts, solvents, and temperature to maximize yield and selectivity.

Integration into Polymer Chemistry for Functionalized Materials

While the integration of the specific compound this compound into polymer chains is not widely documented, related 1,3-oxathiolane derivatives are valuable monomers for creating functional polymers. These polymers often feature high refractive indices and other unique properties due to the presence of sulfur. nii.ac.jp

A key strategy involves using oxathiolane derivatives that also contain a polymerizable group, such as a methacrylate (B99206). For example, 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione is a monomer synthesized from glycidyl (B131873) methacrylate and carbon disulfide. This monomer can undergo radical copolymerization with other vinyl monomers to produce polymers with pendant cyclic dithiocarbonate groups. These groups can be subsequently ring-opened by nucleophiles, providing a versatile method for creating functional materials, such as thiol-reactive surfaces for biomedical devices or specialized coatings.

Mechanistic Investigations of Biological Activities of 1,3 Oxathiolane Derivatives

Antiviral Mechanisms: Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, DNA Polymerase)

The most prominent biological activity of 1,3-oxathiolane (B1218472) derivatives is their antiviral effect, particularly as nucleoside analogues. These compounds function as potent inhibitors of viral enzymes essential for replication, namely reverse transcriptase and DNA polymerase.

The primary mechanism of action for these antiviral agents is chain termination of the growing viral DNA strand. For these 1,3-oxathiolane nucleoside analogues to be active, they must first be phosphorylated within the host cell to their triphosphate form. This metabolic activation is carried out by host cell kinases. Once converted, the triphosphate derivative mimics natural deoxynucleotides and can be recognized by viral polymerases.

The viral enzyme, such as HIV reverse transcriptase, incorporates the 1,3-oxathiolane nucleoside triphosphate into the nascent DNA chain. The critical feature of these synthetic analogues is the substitution of the 3'-hydroxyl group on the sugar moiety with another group, in this case, the sulfur atom within the oxathiolane ring. The absence of the 3'-hydroxyl group makes it impossible for the enzyme to form the next 3',5'-phosphodiester bond, which is necessary for elongating the DNA chain. This leads to the immediate cessation of viral DNA synthesis.

This class of drugs is known as nucleoside reverse transcriptase inhibitors (NRTIs). Prominent examples of antiviral drugs based on the 1,3-oxathiolane scaffold include Lamivudine (B182088) (3TC) and Emtricitabine (FTC). These drugs are effective against HIV and Hepatitis B virus (HBV). Their action is highly selective for viral polymerases over human DNA polymerases, which contributes to their therapeutic index.

| Step | Description | Key Molecular Feature |

|---|---|---|

| 1. Cellular Uptake | The 1,3-oxathiolane nucleoside analogue enters the host cell. | - |

| 2. Anabolic Phosphorylation | Host cell kinases convert the nucleoside analogue into its active triphosphate form. | Presence of a 5'-hydroxyl group for phosphorylation. |

| 3. Competitive Inhibition | The triphosphate analogue competes with natural deoxynucleoside triphosphates (dNTPs) for the active site of the viral polymerase. | Structural similarity to natural dNTPs. |

| 4. Incorporation | The viral polymerase incorporates the analogue into the growing viral DNA chain. | Recognition by the viral enzyme. |

| 5. Chain Termination | Further elongation of the DNA chain is halted because the incorporated analogue lacks a 3'-hydroxyl group. | Absence of a 3'-OH group on the oxathiolane ring. |

Mechanistic Studies of Antimicrobial and Antifungal Action

While the antiviral properties of 1,3-oxathiolane nucleosides are well-established, research has also explored the antimicrobial and antifungal potential of other derivatives, such as 1,3-oxathiolan-5-ones.

Mechanistic studies in this area are less extensive than for antiviral actions. However, initial findings suggest that the antimicrobial effects are linked to the specific substitutions on the oxathiolane ring. In a study of 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives, compounds were screened against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains. The results indicated that the presence of electron-withdrawing groups on the substituent at the 2-position was correlated with moderate to significant antimicrobial activity .

This suggests that the mechanism may involve interaction with bacterial or fungal targets where the electronic properties of the compound are crucial for binding and subsequent inhibition of a biological pathway. Potential mechanisms, common for other antimicrobial agents, could include:

Inhibition of cell wall synthesis: The integrity of the bacterial or fungal cell wall is essential for survival. Compounds may interfere with the enzymes responsible for synthesizing key components like peptidoglycan in bacteria or glucan and chitin (B13524) in fungi ebsco.comamazonaws.com.

Disruption of cell membrane integrity: The compounds could interact with the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately cell death amazonaws.com.

Inhibition of essential enzymes: The derivatives might act as inhibitors for enzymes crucial for microbial metabolism or replication.

For instance, a common target for antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis amazonaws.com. While not specifically demonstrated for 1,3-oxathiolanes, this represents a plausible mechanism that warrants further investigation.

| Compound ID | Substituent Nature | Observed Activity | Potential Mechanistic Implication |

|---|---|---|---|

| 3e | Electron-withdrawing | Promising antibacterial activity | Enhanced binding to a target protein through electronic interactions. |

| 3h | Electron-withdrawing | Promising antibacterial activity | Facilitation of a key chemical reaction in the inhibitory process. |

| 3i | Electron-withdrawing | Promising antifungal activity | Interaction with fungal-specific enzymes or pathways. |

Enzyme Modulation and Receptor Interaction Research (e.g., Acetylcholinesterase, Alpha-Mannosidase, Muscarinic Receptors)

Beyond their antimicrobial and antiviral effects, certain 1,3-oxathiolane derivatives have been investigated for their ability to modulate the activity of specific enzymes and receptors in the central and peripheral nervous systems.

Muscarinic Receptors: Research has shown that derivatives of 1,3-oxathiolane can act as ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs). Specifically, derivatives of 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine have been identified as muscarinic agonists. These compounds have shown a degree of selectivity for the M2 muscarinic receptor subtype. The interaction with these G protein-coupled receptors suggests that the 1,3-oxathiolane scaffold can be tailored to fit into the ligand-binding pocket of these receptors, initiating a downstream signaling cascade. The stereochemistry of these complex molecules is critical for their affinity and functional activity at the receptor.

Acetylcholinesterase and Alpha-Mannosidase: Currently, there is limited specific research detailing the mechanistic interactions of 4-methyl-1,3-oxathiolane derivatives with acetylcholinesterase (AChE) or alpha-mannosidase. While inhibitors of these enzymes are of significant therapeutic interest—AChE inhibitors for Alzheimer's disease and alpha-mannosidase inhibitors for certain metabolic disorders and as potential anticancer agents—studies have predominantly focused on other classes of heterocyclic compounds beilstein-journals.orgnih.govnih.gov. The potential for 1,3-oxathiolane derivatives to act as inhibitors for these enzymes remains an area for future investigation. The structural features of the 1,3-oxathiolane ring could potentially be exploited to design novel inhibitors that mimic the transition state of the enzymatic reaction or bind to allosteric sites.

Structure-Activity Relationship (SAR) Studies Correlating Structure with Mechanistic Biological Effect

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and mechanism of action. For 1,3-oxathiolane derivatives, several key structural features have been identified as critical for their various biological effects.

For Antiviral Activity: The SAR for antiviral 1,3-oxathiolane nucleoside analogues is well-defined.

Stereochemistry: The relative stereochemistry at the C2 and C4 positions of the oxathiolane ring is crucial. It has been demonstrated that the β-L-enantiomers (the unnatural L-configuration) of these nucleosides, such as Lamivudine and Emtricitabine, exhibit higher antiviral activity and lower cytotoxicity compared to their β-D-counterparts nih.gov. This highlights the specific conformational requirements of the viral polymerase active site.

Nucleobase: The nature of the attached nucleobase (e.g., cytosine, 5-fluorocytosine, guanine) influences the spectrum of antiviral activity and the potency against different viruses.

The Oxathiolane Ring: The presence of the sulfur atom in place of the 3'-carbon of a natural ribose ring is the key feature for chain termination, as it removes the necessary 3'-hydroxyl group.

For Antimicrobial Activity: In the case of 1,3-oxathiolan-5-one derivatives, SAR studies have pointed to the importance of the substituent at the C2 position.

Electronic Effects: The presence of electron-withdrawing groups on the C2 substituent has been shown to enhance both antibacterial and antifungal activity . This suggests that the electronic nature of the molecule plays a significant role in its interaction with microbial targets.

For Muscarinic Receptor Interaction: For the muscarinic agonist activity of 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives, the SAR is complex due to the presence of multiple chiral centers.

Stereoisomerism: The specific stereoisomer determines the affinity and efficacy at different muscarinic receptor subtypes. The rigid conformation imposed by the pyrrolidine (B122466) ring, combined with the stereochemistry of the substituted oxathiolane, dictates the precise fit within the receptor's binding site.

| Biological Activity | Key Structural Feature | Effect on Mechanism |

|---|---|---|

| Antiviral | β-L-stereochemistry | Enhances potency and reduces toxicity by optimizing fit in viral polymerase active site. |

| Absence of 3'-OH equivalent | Enables mechanism of DNA chain termination. | |

| Antimicrobial | Electron-withdrawing groups at C2 | Increases activity, likely by enhancing interaction with microbial targets. |

| Muscarinic Agonism | Specific stereochemistry of the entire molecule | Determines receptor subtype selectivity and functional activity (agonist/antagonist). |

Environmental Fate and Biotransformation of 1,3 Oxathiolane Analogs

Microbial Degradation Pathways of Sulfur-Containing Heterocycles

The microbial degradation of sulfur-containing heterocycles is a key process influencing their environmental persistence. While specific studies on 4-Methyl-1,3-oxathiolane are limited, the broader understanding of how microorganisms metabolize related compounds provides insight into potential degradation pathways. Microbes employ a range of enzymatic strategies to break down these molecules, often targeting the carbon-sulfur bond, which is a common feature in these structures nih.gov.

The initial step in the microbial degradation of many organic pollutants, including heterocyclic compounds, often involves an oxidation reaction catalyzed by oxygenase enzymes nih.gov. These enzymes introduce oxygen atoms into the molecule, which can destabilize the ring structure and facilitate subsequent cleavage nih.govnih.gov. For sulfur-containing heterocycles, this can involve the oxidation of the sulfur atom to a sulfoxide, which can make the C-S bond more susceptible to cleavage nih.gov.

Microbial degradation can proceed through cometabolism, where the degradation of the target compound is facilitated by enzymes produced by microorganisms for the metabolism of another primary substrate frtr.govfrtr.gov. This process is particularly relevant for the breakdown of recalcitrant or low-concentration contaminants in the environment frtr.govnih.gov. Methanotrophs, for example, produce methane (B114726) monooxygenase, an enzyme with broad substrate specificity that has been shown to degrade a wide variety of compounds frtr.gov. It is plausible that similar enzymatic systems could be involved in the fortuitous degradation of 1,3-oxathiolane (B1218472) analogs.

The degradation of complex organic molecules in soil and water is often a result of the synergistic activities of diverse microbial communities mdpi.commdpi.com. Different microbial species may carry out different steps in a degradation pathway, leading to the complete mineralization of the compound to carbon dioxide, water, and inorganic sulfate (B86663) mdpi.com. The rate and extent of this biodegradation are influenced by various environmental factors, including the availability of nutrients, oxygen levels, pH, and temperature mdpi.com.

While detailed pathways for this compound have not been elucidated, a hypothetical microbial degradation pathway could involve initial oxidation at the sulfur or carbon atoms of the oxathiolane ring, followed by enzymatic ring cleavage and subsequent metabolism of the resulting linear intermediates.

Table 1: General Microbial Processes in the Degradation of Sulfur-Containing Heterocycles

| Degradation Process | Description | Key Enzymes (Examples) | Relevant Microbial Groups (Examples) |

| Oxidation | Introduction of oxygen atoms, often destabilizing the heterocyclic ring. Can occur at sulfur or carbon atoms. | Monooxygenases, Dioxygenases | Pseudomonas, Rhodococcus, Methanotrophs |

| C-S Bond Cleavage | Enzymatic breaking of the carbon-sulfur bond, a critical step in ring opening. | C-S lyases | Various bacteria and fungi |

| Cometabolism | Fortuitous degradation by enzymes produced for the metabolism of a primary substrate. | Methane monooxygenase, Toluene monooxygenase | Methanotrophs, Toluene-degrading bacteria |

| Mineralization | Complete breakdown of the organic molecule to inorganic products like CO2, H2O, and SO4^2-. | A consortium of microorganisms with diverse metabolic capabilities | Soil and aquatic microbial communities |

Oxidative Transformation Processes in Environmental Matrices

In addition to direct microbial degradation, 1,3-oxathiolane analogs are subject to various oxidative transformation processes in environmental matrices such as soil and water. These processes can be both biotic, mediated by extracellular enzymes, and abiotic, driven by chemical reactions with naturally occurring oxidants nih.govconfex.com.

Advanced oxidation processes (AOPs), which involve the generation of highly reactive oxygen species like hydroxyl radicals, can lead to the transformation of organic contaminants nih.gov. While often associated with water treatment technologies, similar oxidative processes can occur naturally in the environment, driven by sunlight (photolysis) or reactions with minerals nih.govcopernicus.org. These reactive species can attack the 1,3-oxathiolane ring, leading to its fragmentation and the formation of various transformation products nih.govnih.gov.

The transformation of organic compounds in the environment often results in the formation of a variety of transformation products (TPs) nih.govnih.gov. These TPs may have different chemical properties and toxicological profiles than the parent compound nih.gov. For instance, the oxidation of sulfur-containing compounds can lead to the formation of more polar and water-soluble intermediates nih.gov. The identification and fate of these TPs are crucial for a comprehensive assessment of the environmental impact of the original contaminant nih.gov.

The rate of oxidative transformation is influenced by the specific environmental conditions. In soil, factors such as organic matter content, clay mineralogy, and the presence of metal oxides can catalyze or inhibit oxidation reactions mdpi.com. In aquatic environments, the presence of dissolved organic matter and sunlight intensity are important factors in photolytically-driven oxidative processes mdpi.com.

Table 2: Potential Oxidative Transformation Pathways for 1,3-Oxathiolane Analogs

| Transformation Process | Description | Potential Transformation Products | Influencing Environmental Factors |

| Photolysis | Degradation by sunlight, which can directly break chemical bonds or generate reactive species in the presence of photosensitizers. | Ring-opened products, smaller organic acids, CO2. | Sunlight intensity, presence of dissolved organic matter. |

| Reaction with Reactive Oxygen Species (ROS) | Oxidation by naturally occurring ROS such as hydroxyl radicals (•OH) and singlet oxygen (^1O2). | Hydroxylated derivatives, sulfoxides, sulfones, ring cleavage products. | Presence of ROS precursors (e.g., nitrate, iron), pH. |

| Abiotic Hydrolysis | Cleavage of chemical bonds by reaction with water. May be catalyzed by acidic or basic conditions. | Ring-opened hydroxy-thioethers. | pH, temperature. |

| Biotic Oxidation (Extracellular) | Transformation by extracellular enzymes secreted by microorganisms. | Oxidized derivatives of the parent compound. | Microbial activity, availability of organic matter. |

常见问题

Q. What are the standard synthetic routes for preparing 4-methyl-1,3-oxathiolane and its derivatives?

A widely used method involves acid-catalyzed condensation of aldehydes (e.g., crotonaldehyde, furfural, or benzaldehyde) with 2-mercaptoethanol. For example, using p-toluenesulfonic acid as a catalyst at room temperature yields 2-alkyl/aryl-1,3-oxathiolanes with efficiencies of 80–89% . Key steps include:

- Molar ratio optimization (aldehyde:mercaptoethanol ≈ 1:1).

- Purification via column chromatography or distillation.

- Structural validation by IR (C-O-C and S-C-S stretches), GC-MS (parent ion m/z), and <sup>1</sup>H NMR (ring proton splitting patterns).

Q. What analytical techniques are recommended for characterizing this compound?

- IR spectroscopy : Identify oxathiolane ring vibrations (e.g., 1050–1100 cm<sup>-1</sup> for C-O-C, 600–700 cm<sup>-1</sup> for S-C-S) .

- GC-MS : Confirm molecular weight (e.g., parent ion m/z 118 for this compound) and fragmentation patterns (e.g., loss of CH3 or S-containing moieties) .

- <sup>1</sup>H NMR : Resolve ring protons (δ 4.5–5.5 ppm for oxathiolane protons, split into multiplet patterns due to ring strain) .

Q. What safety precautions are critical when handling this compound?

- Skin/eye contact : Immediate flushing with water for 15+ minutes; remove contaminated clothing .

- Inhalation : Relocate to fresh air; administer CPR if breathing is impaired .

- Reactivity : Avoid strong acids/bases to prevent ring-opening reactions (e.g., hydrolysis to thiols or sulfoxides) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

Acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) favors cis-isomers due to steric control during ring closure . For example, 2-(1-hydroxyethyl)-2-methyl-1,3-oxathiolane forms predominantly cis-configured products under Dean-Stark dehydration (85% yield), as confirmed by NOE NMR correlations . Advanced methods include:

- Chiral catalysts : Use of enantioselective thiourea catalysts for asymmetric synthesis.

- Computational modeling : CAMEO software predicts regioselectivity in heterocyclic reactions .

Q. How can contradictions in reported solubility or stability data for this compound be resolved?

Discrepancies often arise from:

- Solvent polarity : Lower solubility in nonpolar solvents (e.g., toluene) vs. polar aprotic solvents (e.g., DMF) .

- Oxidative instability : Thioether sulfur oxidizes to sulfoxides/sulfones under aerobic conditions, altering solubility . Methodological resolution :

- Conduct stability assays under inert atmospheres (N2/Ar).

- Use UHPLC-QqTOF-MS to detect oxidation byproducts (e.g., m/z shifts +16 or +32 Da) .

Q. What role does this compound play in probing nucleophilic metabolites in complex matrices?

Derivatives like 4-methyl-1,2-benzoquinone (4MeQ) act as electrophilic traps for nucleophiles (e.g., thiols, amines) in wine metabolomics. Key steps:

- Derivatization : React 4MeQ with nucleophiles at pH 3–4 for 1 hour.

- Detection : UHPLC-QqTOF-MS identifies adducts (e.g., m/z 181.0733 for glutathione-4MeQ conjugates) .

- Applications : Reveal >140 putative antioxidant nucleophiles in white wines, including peptides and sulfur-containing metabolites.

Q. How can mechanistic insights into acid-catalyzed rearrangements of this compound guide synthetic applications?

Under acidic conditions, 2-(1-hydroxyethyl)-2-methyl-1,3-oxathiolane undergoes dehydration to form dihydro-1,4-oxathiines via:

- Protonation : Acid (e.g., p-toluenesulfonic acid) activates the hydroxyl group.

- Elimination : Dean-Stark trapping of water drives equilibrium toward oxathiine formation (85% yield) . Advanced control :

- Modify substituents at C2 to tune ring strain and reaction rates.

- Use DFT calculations to predict transition-state energies for rearrangement pathways.

Methodological Notes

- Spectral contradictions : Cross-validate NMR assignments with <sup>13</sup>C DEPT or HSQC to resolve overlapping signals .

- Reaction optimization : Screen Brønsted/Lewis acids (e.g., HCl, ZnCl2) to improve cyclization efficiency .

- Safety protocols : Store this compound under inert gas at −20°C to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。